molecular formula C9H16N2O18P4 B162272 Uridine 5'-tetraphosphate CAS No. 10003-94-8

Uridine 5'-tetraphosphate

Cat. No. B162272
CAS RN: 10003-94-8
M. Wt: 564.12 g/mol
InChI Key: SBVYRQFJZOKNGO-XVFCMESISA-N
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Description

Uridine 5’-tetraphosphate is a uracil nucleotide containing three phosphate groups esterified to the sugar moiety . It’s a small molecule that falls under the category of experimental and investigational groups .


Synthesis Analysis

The synthesis of Uridine 5’-tetraphosphate involves the application of tetraphosphate and uridine in the field of preparation of P1,P4-ditetraphosphate . The methods for its synthesis substantially reduce the time period required to synthesize diurindine tetraphosphate, preferably to three days or less .


Molecular Structure Analysis

The molecular structure of Uridine 5’-tetraphosphate is C9H15N2O15P3 . It’s a pyrimidine ribonucleoside triphosphate, which are pyrimidine ribobucleotides with a triphosphate group linked to the ribose moiety .


Chemical Reactions Analysis

The chemical reactions of Uridine 5’-tetraphosphate involve the coordination of UMP with lanthanides, Nd (III) ion in particular, at different pH . The nucleobase is not involved in the complexation and the metal ion coordination of UMP is through the phosphate moiety only .


Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 5’-tetraphosphate include a molecular formula of C9H15N2O15P3, an average mass of 484.141 Da, and a mono-isotopic mass of 483.968536 Da . It has a density of 2.5±0.1 g/cm3, a boiling point of 868.1±75.0 °C at 760 mmHg, and a flash point of 478.8±37.1 °C .

Scientific Research Applications

Vascular Effects and Blood Pressure Regulation

Uridine adenosine tetraphosphate (Up4A) demonstrates significant influence in vascular physiology. In studies, it was found to affect the contractility of the mouse aorta and decrease blood pressure in conscious rats and mice, indicating its role as a vasoconstrictor and potential implications in blood pressure regulation (Hansen et al., 2010).

Potential in Cystic Fibrosis Treatment

Up4A has shown promise in the treatment of cystic fibrosis. INS37217, a deoxycytidine-uridine dinucleotide with agonist activity at the P2Y2 receptor, demonstrates increased chloride and water secretion, increased cilia beat frequency, and increased mucin release in primate lung tissues. These effects could be beneficial in treating diseases like cystic fibrosis (Yerxa et al., 2002).

Enzymatic Processes and Nucleotide Metabolism

Uridine 5'-phosphate (U5P) plays a crucial role in enzymatic processes. Studies on lactobacilli have demonstrated the conversion of uracil and orotate to U5P, highlighting its importance in cellular metabolism and nucleotide biosynthesis (Crawford et al., 1957).

Role in Ribonuclease A Inhibition

Uridine 5'-tetra- and pentaphosphates, synthesized from specific reagents, have been characterized as competitive inhibitors of ribonuclease A (RNase A). These findings suggest potential applications in regulating enzymatic activity relevant to RNA processing and metabolism (Shepard et al., 2019).

Influence on Purinergic Signaling and Vascular Tone

Up4A's role as an endothelium-derived contracting or relaxing factor is significant in the context of vascular tone control. It is part of the broader mechanism of purinergic signalling, which influences both smooth muscle and endothelial cells in the vascular system (Burnstock, 2010).

Safety And Hazards

Uridine 5’-tetraphosphate should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. Keep away from heat and sources of ignition . It’s advised to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions of Uridine 5’-tetraphosphate research could involve further understanding of its role in metabolic diseases, tumors, and neurodegenerative diseases . More research is needed to clarify its role in glucose metabolism and lipid metabolism .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYRQFJZOKNGO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905179
Record name 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-tetraphosphate

CAS RN

10003-94-8
Record name Uridine 5'-tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-tetraphosphate
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Uridine 5'-tetraphosphate
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Uridine 5'-tetraphosphate
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Uridine 5'-tetraphosphate
Reactant of Route 5
Uridine 5'-tetraphosphate
Reactant of Route 6
Uridine 5'-tetraphosphate

Citations

For This Compound
89
Citations
BR Yerxa, JR Sabater, CW Davis, MJ Stutts… - … of Pharmacology and …, 2002 - ASPET
INS37217 [P 1 -(uridine 5′)-P 4 -(2′-deoxycytidine 5′)tetraphosphate, tetrasodium salt] is a deoxycytidine-uridine dinucleotide with agonist activity at the P2Y 2 receptor. In primate …
Number of citations: 177 jpet.aspetjournals.org
A Guranowski, A de Diego, A Sillero, MAG Sillero - FEBS letters, 2004 - Elsevier
… -glucose onto tripolyphosphate (P 3 ), tetrapolyphosphate (P 4 ), nucleoside triphosphates (p 3 Ns) and nucleoside 5′-polyphosphates (p 4 Ns) forming uridine 5′-tetraphosphate (p 4 …
Number of citations: 23 www.sciencedirect.com
RH Hall, HG Khorana - Journal of the American Chemical Society, 1954 - ACS Publications
Whilst the chemistry and biochemistry of adenine nucleotides (AMP, ADP, ATP) 3 is of relatively long standing, interest, especially from the standpoint of their role in intermediary …
Number of citations: 49 pubs.acs.org
YH You, SS Gong, Q Sun - The International Conference on …, 2016 - atlantis-press.com
… To a solution of uridine 5′-phosphoropiperidate (2) (49 mg, 0.1 mmol) in N-methylpyrrolidone (2 mL) were added uridine 5 ′-tetraphosphate (4) (tetra-n-butylammonium salt, 61 mg, …
Number of citations: 0 www.atlantis-press.com
A Moreno, CD Lobatón, MA Sillero… - The International Journal …, 1982 - europepmc.org
… In the course of this investigation, the presence of uridine 5'-tetraphosphate was detected in a commercial preparation of UTP. Adenosine, guanosine and uridine 5'-tetraphosphates …
Number of citations: 43 europepmc.org
W Pendergast, BR Yerxa, JG Douglass III… - Bioorganic & medicinal …, 2001 - Elsevier
… Compound 12 was likely generated from the reaction between 6 and uridine 5′-tetraphosphate (Up 4 ), which is present as a minor impurity in 5. All compounds were purified 14 using …
Number of citations: 153 www.sciencedirect.com
A Guranowski, MA Günther Sillero… - Journal of …, 1994 - Am Soc Microbiol
Yeast (Saccharomyces cerevisiae) acetyl coenzyme A (CoA) synthetase (EC 6.2.1.1) catalyzes the synthesis of adenosine 5'-tetraphosphate (P4A) and adenosine 5'-pentaphosphate (…
Number of citations: 51 journals.asm.org
H Maruoka, MPS Jayasekara, MO Barrett… - Journal of medicinal …, 2011 - ACS Publications
… OH groups on a terminal δ-glucose phosphoester of uridine 5′-tetraphosphate were inverted or substituted with H or F to probe H-bonding effects. N 4 -(Phenylpropoxy)-CTP 16 (…
Number of citations: 60 pubs.acs.org
T Miyashita, S Sakata, H Hayakawa - Tetrahedron letters, 2003 - Elsevier
Enantio-uracil dinucleotide 5, which consists of two l-uridylic acids and one pyrophosphate, was synthesized for the first time in our laboratory. Benzolyated l-uridine was prepared by a …
Number of citations: 11 www.sciencedirect.com
H Ko, RL Carter, L Cosyn, R Petrelli, S de Castro… - Bioorganic & medicinal …, 2008 - Elsevier
… The potency of uridine 5′-tetraphosphate 22 (Up 4 ) was greatly reduced in comparison to UTP 1. The high P2Y 2 receptor potency of 2-thio-UTP 14 was remarkably preserved in the …
Number of citations: 95 www.sciencedirect.com

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